![molecular formula C11H13NO3S B088787 2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 13130-43-3](/img/structure/B88787.png)
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related benzothiophene derivatives often involves multi-step chemical processes, including selective reductions, acetylations, and carboxylations. For instance, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been converted into its acetylamino derivative through acetylation reactions, demonstrating a typical pathway for introducing acetylamino functional groups into the benzothiophene core (Narayana et al., 2006). These synthetic routes are crucial for generating a variety of benzothiophene derivatives with potential biological activity.
Molecular Structure Analysis
X-ray diffraction methods have been employed to characterize the molecular structure of benzothiophene derivatives, providing insight into their crystalline forms and molecular geometries. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a closely related compound, has been determined, showcasing the typical intramolecular and intermolecular hydrogen bonding patterns that stabilize the molecular conformation (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Scientific Research Applications
Antimicrobial and Anti-inflammatory Agents
- Research Context : 2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has been a subject of interest in synthesizing compounds with potential antimicrobial and anti-inflammatory properties. For instance, it has been converted into various derivatives like ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which upon further treatment and reactions yield compounds showing promising biological activity (Narayana, Ashalatha, Raj, & Kumari, 2006).
Synthesis of Thienopyrimidine
- Study Insights : Research on novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, including 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has led to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one derivatives. These findings highlight the chemical versatility of the compound in synthesizing structurally diverse molecules (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Chemoselective Synthesis
- Methodology and Outcome : The compound has been used in chemoselective synthesis processes. A study demonstrated the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from related compounds, employing specific reagents and conditions, underscoring its utility in precise synthetic pathways (Jayaraman, Sridharan, & Nagappan, 2010).
Synthesis of Azomethine Derivatives
- Pharmacological Potential : Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been synthesized, showing potential cytostatic, antitubercular, and anti-inflammatory activities. This indicates the compound's role in developing biologically active substances with significant pharmacological properties (Chiriapkin, Kodonidi, & Larsky, 2021).
Crystal Structure Analysis
- Structural Insights : The crystal structure of related compounds, like 1-benzothiophene-2-carboxylic acid, has been determined, providing insights into the molecular arrangement and interactions. This research contributes to understanding the structural aspects of compounds within this chemical class (Dugarte-Dugarte et al., 2021).
Mechanism of Action
Target of Action
It is structurally similar to acetylamino-acetic acid, which targets theGlycine oxidase in Bacillus subtilis .
Mode of Action
Based on its structural similarity to acetylamino-acetic acid, it may interact with its target enzyme to modulate its activity
Biochemical Pathways
It is known that compounds like acetylamino-acetic acid can influence the metabolism of amino acids
Pharmacokinetics
It is known that similar compounds can have variable pharmacokinetic properties depending on factors such as their chemical structure and the physiological conditions under which they are administered .
Result of Action
It is known that similar compounds can have various effects, such as modulating enzyme activity and influencing metabolic pathways
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interaction with its target . Additionally, the presence of other compounds in the environment can influence its action, as seen in the Suzuki–Miyaura coupling reaction .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-6(13)12-10-9(11(14)15)7-4-2-3-5-8(7)16-10/h2-5H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJPHNLITLRBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337247 | |
Record name | 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
CAS RN |
13130-43-3 | |
Record name | 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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